molecular formula C13H9Br2NO B13077441 (2-Amino-5-bromophenyl)(4-bromophenyl)methanone CAS No. 60773-51-5

(2-Amino-5-bromophenyl)(4-bromophenyl)methanone

Cat. No.: B13077441
CAS No.: 60773-51-5
M. Wt: 355.02 g/mol
InChI Key: GHHWJKKPYZYCJB-UHFFFAOYSA-N
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Description

(2-Amino-5-bromophenyl)(4-bromophenyl)methanone is an organic compound with the molecular formula C13H9Br2NO. It is a derivative of benzophenone, where the phenyl rings are substituted with amino and bromine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-bromophenyl)(4-bromophenyl)methanone typically involves the reaction of 2-amino-5-bromobenzoyl chloride with 4-bromobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-bromophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-5-bromophenyl)(4-bromophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of (2-Amino-5-bromophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-5-bromophenyl)(4-bromophenyl)methanone is unique due to the presence of both amino and bromine substituents on the phenyl rings. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds .

Properties

CAS No.

60773-51-5

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

(2-amino-5-bromophenyl)-(4-bromophenyl)methanone

InChI

InChI=1S/C13H9Br2NO/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7H,16H2

InChI Key

GHHWJKKPYZYCJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)N)Br

Origin of Product

United States

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